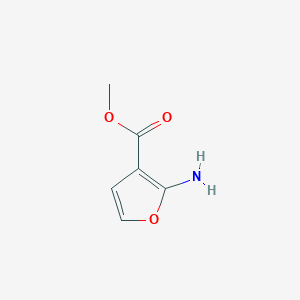

Methyl 2-aminofuran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-aminofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRJXTYTKMQHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-aminofuran-3-carboxylate chemical structure and properties

Executive Summary: The "Push-Pull" Gateway

Methyl 2-aminofuran-3-carboxylate represents a privileged scaffold in heterocyclic chemistry, serving as a critical "gateway" intermediate for the synthesis of fused bicyclic systems, particularly furo[2,3-d]pyrimidines . These fused systems are bioisosteres of purines and have demonstrated significant potential as adenosine receptor antagonists, antifolates, and kinase inhibitors.

This guide details the physicochemical properties of the scaffold, focusing on the electronic "push-pull" mechanism that dictates its reactivity. It provides a validated protocol for the synthesis of the stable 4,5-dimethyl derivative (a common proxy for the class due to the instability of the unsubstituted parent) and maps the downstream transformation into bioactive heterocycles.

Structural Analysis & Physicochemical Profile

The Electronic "Push-Pull" System

The core stability and reactivity of this compound arise from the conjugation between the electron-donating amino group at C2 and the electron-withdrawing ester at C3.

-

Donor (C2-NH₂): The lone pair on the nitrogen donates electron density into the furan ring, making the C5 position nucleophilic.

-

Acceptor (C3-COOCH₃): The ester carbonyl withdraws electron density, stabilizing the enamine-like character of the C2-C3 bond.

Without the electron-withdrawing group (EWG) at C3, simple 2-aminofurans are notoriously unstable and prone to rapid autoxidation or ring-opening hydrolysis (the "furan-2-amine problem"). The ester locks the tautomer in the amino-form, preventing imine-enamine tautomerization that typically leads to decomposition.

Stability & Storage[1]

-

Oxidative Sensitivity: Even with the ester stabilization, the C4 and C5 positions remain susceptible to electrophilic attack and oxidation.

-

Storage Protocol: Compounds in this class should be stored at -20°C under an inert atmosphere (Argon/Nitrogen). Solutions in protic solvents should be used immediately.

Validated Synthesis Protocol

Target: Methyl 2-amino-4,5-dimethylfuran-3-carboxylate Note: The unsubstituted parent (4,5-dihydro) is often too unstable for isolation. This protocol describes the synthesis of the dimethyl derivative, which is the standard laboratory model for this scaffold.

Reaction Mechanism (The Feist-Benary / Gewald Variation)

The synthesis involves the condensation of an

Key Steps:

-

Knoevenagel Condensation: Base-catalyzed attack of the cyanoacetate enolate on the ketone carbonyl.

-

Thorpe-Ziegler Cyclization: Intramolecular nucleophilic attack of the enolate oxygen onto the nitrile carbon.

-

Tautomerization: Aromatization to form the furan ring.

Material Requirements

-

Substrate A: Methyl cyanoacetate (1.0 eq)

-

Substrate B: 3-Chloro-2-butanone (1.0 eq) (Precursor for 4,5-dimethyl analog)

-

Base: Triethylamine (Et₃N) (2.0 eq) or Morpholine

-

Solvent: Ethanol (Absolute) or DMF

Step-by-Step Methodology

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Methyl cyanoacetate (10 mmol) in Ethanol (20 mL).

-

Base Addition: Add Triethylamine (20 mmol) dropwise while stirring. The solution may warm slightly (exothermic).

-

Substrate Addition: Cool the mixture to 0–5°C using an ice bath. Add 3-Chloro-2-butanone (10 mmol) dropwise over 20 minutes. Critical: Controlling the temperature prevents polymerization.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 50–60°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Pour the residue into ice-cold water (50 mL).

-

The product typically precipitates as a solid. Filter and wash with cold water.

-

If oil forms: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Caption: Step-wise synthesis workflow for the generation of the 2-aminofuran scaffold via modified Feist-Benary cyclization.

Chemical Reactivity & Pharmacophore Generation[1]

The primary utility of this scaffold is its conversion into Furo[2,3-d]pyrimidines . The vicinal amino and ester groups act as a "dinucleophile-electrophile" pair.

Pathway A: Cyclization with Formamide

Direct heating with formamide yields the 4-oxo-furo[2,3-d]pyrimidine derivative. This mimics the hypoxanthine core.

-

Conditions: Formamide, 180-200°C, 4-6 hours.

Pathway B: Cyclization with Isothiocyanates

Reaction with aryl isothiocyanates yields thiourea intermediates, which can be cyclized (often in situ or with basic catalysis) to form 4-oxo-2-thioxo-furo[2,3-d]pyrimidines.

Caption: Divergent synthesis pathways from the 2-aminofuran core to fused heterocyclic systems.

Technical Data: Methyl 2-amino-4,5-dimethylfuran-3-carboxylate[1]

The following data refers to the 4,5-dimethyl derivative, the most stable and representative member of this class synthesized via the protocol above.

| Property | Value | Notes |

| Molecular Formula | C₈H₁₁NO₃ | Methyl 2-amino-4,5-dimethylfuran-3-carboxylate |

| Molecular Weight | 169.18 g/mol | |

| Appearance | Yellowish crystalline solid | Darkens upon air exposure (oxidation) |

| Melting Point | 128 – 132 °C | Literature range varies by purity/solvent [1] |

| ¹H NMR (CDCl₃) | δ 2.18 (s, 3H, CH₃-C4) | Methyl group at C4 |

| δ 2.26 (s, 3H, CH₃-C5) | Methyl group at C5 | |

| δ 3.82 (s, 3H, OCH₃) | Methyl ester singlet | |

| δ 5.80 (br s, 2H, NH₂) | Broad amino singlet (exchangeable) | |

| IR (KBr) | 3420, 3310 cm⁻¹ | N-H stretching (Primary amine) |

| 1675 cm⁻¹ | C=O stretching (Ester, conjugated) |

References

-

Gewald, K. (1966).[1] "Heterocycles from CH-acidic nitriles. VIII. 2-Aminofurans." Chemische Berichte, 99(3), 1002-1007.

- Sharanin, Y. A., et al. (1982). "Cyclization reactions of nitriles. Synthesis of 2-aminofurans." Journal of Organic Chemistry of the USSR, 18, 544.

-

Gangjee, A., et al. (2004). "Synthesis and biological activity of N-[4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid." Journal of Medicinal Chemistry, 47(27), 6893-6901.

-

Saito, K., et al. (1989). "A Convenient Synthesis of Furo[2,3-d]pyrimidines." Synthesis, 1989(1), 47-49.

Sources

Electron Density and Reactivity of 2-Aminofurans: A Technical Guide

Executive Summary

2-Aminofurans represent a paradox in heterocyclic chemistry: they are exceptionally versatile synthons yet notoriously unstable. Characterized by a highly electron-rich furan ring, the amino group at the C2 position acts as a potent electron donor, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy. This electronic elevation makes 2-aminofurans aggressive dienes in Diels-Alder cycloadditions and highly susceptible to oxidative degradation and ring-opening hydrolysis.

This guide provides a technical analysis of the electronic structure, synthesis, and reactivity of 2-aminofurans.[1] It moves beyond standard textbook definitions to offer actionable protocols for synthesizing stabilized derivatives and trapping transient species, serving as a critical resource for drug discovery professionals utilizing these scaffolds.

Part 1: Electronic Structure & Stability Analysis

The Resonance Problem

The instability of "free" 2-aminofuran arises from the conflict between aromaticity and the strong +M (mesomeric) effect of the amino group. The lone pair on the nitrogen atom donates density into the ring, creating significant negative charge character at C3 and C5.

While this makes the ring highly nucleophilic, it also disrupts the delicate aromatic stabilization of the furan core (which is already the least aromatic of the furan-thiophene-pyrrole triad).

Key Electronic Features:

-

High HOMO Energy: The amino group raises the HOMO, facilitating rapid oxidation by atmospheric oxygen (polymerization/tarring).

-

Nucleophilic Sites: Electron density is concentrated at C5 (para-like) and C3 (ortho-like).

-

Ring Opening: Protonation typically occurs at C5 or C3, generating an iminium ion intermediate that is highly susceptible to nucleophilic attack by water, leading to ring opening (hydrolysis).

Visualization of Electronic Flow

The following diagram illustrates the resonance contributions that dictate the reactivity profile.

Figure 1: Resonance contributors of 2-aminofuran showing electron density localization at C3 and C5, driving both nucleophilic activity and instability.

Part 2: Synthetic Strategies

Due to the instability of the parent 2-aminofuran, synthesis almost exclusively focuses on stabilized derivatives (containing Electron Withdrawing Groups, EWGs) or in situ generation .

Stabilization Strategy

To isolate a 2-aminofuran, one must lower the HOMO energy. This is achieved by placing an EWG (CN, COOR, COR) at the C3 position. The "push-pull" electronic system (Amino push, Nitrile/Ester pull) stabilizes the ring significantly, allowing for isolation and storage.

Protocol: Multicomponent Synthesis of 2-Amino-3-cyanofurans

This method is superior to the Feist-Benary reaction for generating amino-functionalized furans. It utilizes a Gewald-like multicomponent condensation.[2]

Target Molecule: 2-amino-4,5-diphenylfuran-3-carbonitrile Reaction Type: One-Pot Multicomponent Condensation

Materials:

-

Benzoin (or alpha-hydroxy ketone equivalent)

-

Malononitrile (1.0 equiv)

-

Diethylamine (Catalytic, 10 mol%) or Morpholine

-

Solvent: Ethanol or DMF (dry)[3]

Step-by-Step Methodology:

-

Preparation: Charge a dry round-bottom flask with Benzoin (10 mmol) and Malononitrile (10 mmol) in Ethanol (20 mL).

-

Catalysis: Add Diethylamine (1 mmol) dropwise at room temperature.

-

Cyclization: Heat the mixture to reflux (78°C) for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane). The amino-furan typically fluoresces under UV.

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring.

-

Isolation: The product precipitates as a solid.[4] Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Yield: Typically 70-85%. Stability Note: Store under Nitrogen at 4°C. Even stabilized furans will darken (oxidize) over weeks if exposed to air.

Synthesis Workflow Diagram

Figure 2: Mechanistic pathway for the multicomponent synthesis of stabilized 2-aminofurans.

Part 3: Reactivity & Trapping (Diels-Alder)

The most valuable application of 2-aminofurans in drug discovery is their role as electron-rich dienes in Diels-Alder (DA) reactions. They react rapidly with electron-deficient dienophiles (e.g., Maleimides, DMAD, Benzyne) to form 7-oxabicyclo[2.2.1]heptane derivatives.

The "Transient Trapping" Protocol

For non-stabilized 2-aminofurans (e.g., generated from 2-furoyl azides via Curtius rearrangement), isolation is impossible. They must be trapped in situ.

Protocol: In Situ Generation and Trapping

-

Precursor: 5-aryl-2-furoyl azide.

-

Solvent: Dry Toluene or Benzene.

-

Trap: N-Phenylmaleimide (1.1 equiv).

-

Procedure:

-

Dissolve the azide and maleimide in toluene.

-

Heat to reflux (110°C). The azide undergoes Curtius rearrangement to the isocyanate, which hydrolyzes/rearranges to the 2-aminofuran (or reacts directly as the isocyanate, though the furan pathway is distinct).

-

Alternative (Nitro-reduction): Reduce a 2-nitrofuran with H2/Pd-C in the presence of the dienophile.

-

-

Result: The 2-aminofuran is generated and immediately reacts with N-phenylmaleimide to form the Diels-Alder adduct (endo/exo mixture).

-

Purification: The adduct is generally stable and can be purified via column chromatography.

Reactivity Profile Comparison

| Reaction Type | Conditions | Outcome | Utility |

| Diels-Alder | Heat, Dienophile (Maleimide) | 7-oxabicyclo adducts | High (Scaffold synthesis) |

| Hydrolysis | Acidic/Aqueous | Ring opening (1,4-dicarbonyls) | Low (Degradation) |

| Electrophilic Sub. | Mild Electrophiles (0°C) | C5 substitution | Moderate (Must avoid acid) |

| Oxidation | Air/Light | Tars/Polymer | None (Storage hazard) |

Part 4: Medicinal Chemistry Applications[5]

Stabilized 2-aminofurans serve as bioisosteres and precursors for fused heterocycles.

-

Furo[2,3-d]pyrimidines: Reaction of 2-amino-3-cyanofuran with formamide or orthoesters yields this scaffold, which is isosteric with quinazolines (EGFR inhibitors).

-

Furo[2,3-b]pyridines: Reaction with 1,3-dicarbonyls.

Pathway to Fused Systems

Figure 3: Divergent synthesis of fused heterocyclic scaffolds from the 2-aminofuran core.

References

-

Gewald-like Multicomponent Synthesis

- Title: One-pot synthesis of 2-amino-3-cyanopyridine deriv

- Source: ResearchG

-

URL:[Link] (General reference for Gewald-type chemistry).

-

Feist-Benary Synthesis Protocol

-

Diels-Alder Reactivity

-

Stability and Resonance

- Title: A Study of 2-Aminofurans (Electronic Properties).

- Source: ResearchG

-

URL:[Link]

-

Medicinal Applications (Kinase Inhibitors)

- Title: Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors.

- Source: RSC Medicinal Chemistry.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Therapeutic Relevance & Engineering of Aminofuran Scaffolds

This guide explores the aminofuran scaffold , a chemical architecture that straddles the line between high-potency pharmacology and significant metabolic liability. Unlike inert structural spacers, the aminofuran moiety is electronically active, serving often as a hydrogen bond donor/acceptor pair or a bioisostere for amide bonds, yet it carries the risk of metabolic bioactivation into toxic species.

Executive Summary: The "High-Reward, High-Risk" Pharmacophore

The aminofuran scaffold (specifically 2-aminofuran and 3-aminofuran derivatives) represents a privileged yet volatile chemical space. While benzofuran and dibenzofuran derivatives have successfully reached the clinic (e.g., Amiodarone, Sapropterin), the isolated aminofuran ring remains a challenge due to its electron-rich nature, which predisposes it to rapid oxidative metabolism.

Therapeutic Value Proposition:

-

Kinase Inhibition: The planar geometry allows deep insertion into ATP-binding pockets (e.g., PI3K/Akt pathway).

-

DNA Intercalation: Fused systems (naphthofurans) exhibit potent DNA binding and topoisomerase inhibition.

-

Neuroprotection: 3-aminobenzofurans function as dual-binding site acetylcholinesterase (AChE) inhibitors.

Core Liability:

-

Metabolic Bioactivation: Cytochrome P450 (CYP)-mediated furan ring opening generates reactive enedials (cis-2-butene-1,4-dial), leading to hepatotoxicity.

Structural & Chemical Perspectives

Electronic Dichotomy: 2-Amino vs. 3-Amino

The position of the amino group drastically alters the stability and reactivity profile of the furan ring.

| Feature | 2-Aminofurans | 3-Aminofurans |

| Stability | Low. Highly susceptible to hydrolysis and oxidation. Often exist as imine tautomers unless stabilized by electron-withdrawing groups (EWGs). | Moderate. More stable than 2-isomers. Can be isolated and stored if substituted correctly. |

| Electronic Character | Enamine-like character.[1] The amino lone pair donates into the ring, increasing electron density at C5, making it a "metabolic hotspot." | Behaves more like a typical heteroaromatic amine. Less donation into the ring oxygen's lone pair system. |

| Synthetic Utility | Often generated in situ (e.g., Gewald reaction variants) or trapped immediately (e.g., Diels-Alder). | Accessible via cyclization of |

The Toxicity Mechanism

The primary failure mode for aminofuran drug candidates is CYP450-mediated bioactivation . The electron-rich furan ring undergoes oxidation to an epoxide, which rapidly opens to form a reactive unsaturated dialdehyde.

DOT Diagram: Metabolic Activation Pathway

Caption: Metabolic bioactivation of aminofurans. The unstable epoxide intermediate collapses into a reactive enedial, a potent alkylating agent.

Therapeutic Applications

Anticancer Agents (Kinase & Tubulin Targeting)

Aminofurans, particularly naphthofurans and benzofurans , serve as rigid scaffolds that mimic the purine core of ATP.

-

Mechanism: They inhibit the PI3K/Akt/mTOR signaling axis.[2] The oxygen atom in the furan ring often acts as a hydrogen bond acceptor for the kinase hinge region.

-

Case Study: 2-substituted-3-aminobenzofurans have shown

values in the nanomolar range against HeLa and MCF-7 cell lines by inducing cell cycle arrest at the G2/M phase.

Antimicrobial & Antitubercular Activity

The lipophilicity of the benzofuran core facilitates penetration of the mycobacterial cell wall.

-

Target: In Mycobacterium tuberculosis, these scaffolds reportedly inhibit InhA (enoyl-ACP reductase), a key enzyme in mycolic acid biosynthesis.

-

Optimization: The addition of a hydrazide or hydrazone linker at the 2-position of the aminofuran significantly enhances antitubercular activity while reducing host toxicity.

Neuroprotection (Alzheimer's Disease)

3-Aminobenzofurans are designed as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

-

Logic: The scaffold spans the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

-

SAR Insight: An electron-donating group (e.g., -OMe) at the 5-position of the benzofuran ring enhances binding affinity through

-

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Stabilized 3-Aminobenzofurans

Rationale: Direct synthesis of simple aminofurans is unstable. This protocol uses a multicomponent reaction (MCR) to generate a stabilized 3-aminobenzofuran, which is robust enough for biological screening.

Reagents:

-

Salicylaldehyde derivative (1.0 eq)

-

Secondary amine (morpholine or piperidine) (1.0 eq)

-

Isocyanide (e.g., cyclohexyl isocyanide) (1.0 eq)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Catalyst:

(10 mol%) or simply reflux in EtOH (catalyst-free variant).

Step-by-Step Workflow:

-

Imine Formation: Dissolve salicylaldehyde (5 mmol) and the secondary amine (5 mmol) in MeOH (10 mL). Stir at room temperature (RT) for 30 min. Validation: Color change (yellowing) indicates imine formation.

-

Addition: Add the isocyanide (5 mmol) and catalyst (

, 0.5 mmol) to the reaction mixture. -

Cyclization: Reflux the mixture at 65°C for 4–6 hours. Validation: Monitor via TLC (30% EtOAc/Hexane). Disappearance of the aldehyde spot is the endpoint.

-

Workup: Cool to RT. The product often precipitates. Filter and wash with cold MeOH. If no precipitate, evaporate solvent and purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

-

Characterization:

-

NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the furan ring proton or substituent signals.

-

IR: Appearance of amine N-H stretches (3300-3400

) and disappearance of C=O stretch.

-

Protocol 2: Reactive Metabolite Trapping Assay (GSH Trapping)

Rationale: To determine if your aminofuran candidate is a "toxic timebomb," you must test for reactive metabolite formation before animal studies. This assay traps the reactive enedial with Glutathione (GSH).

Materials:

-

Test Compound (10

) -

Human Liver Microsomes (HLM) (1 mg protein/mL)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

) -

Glutathione (GSH) (5 mM) - The Trapping Agent

-

Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

-

Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4) at 37°C.

-

Initiation: Add NADPH regenerating system to start the metabolic reaction.

-

Timepoints: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quenching: Add 3 volumes of Ice-cold ACN to stop the reaction and precipitate proteins. Centrifuge at 10,000g for 10 min.

-

Analysis (LC-MS/MS): Inject supernatant.

-

Search Criteria: Look for the parent mass + GSH adduct mass (+307 Da).

-

Neutral Loss Scan: Scan for neutral loss of 129 Da (pyroglutamic acid moiety), a signature of GSH adducts.

-

Interpretation:

-

Positive Hit (GSH Adduct found): The compound is bioactivated into a reactive electrophile. High Toxicity Risk.

-

Negative Hit: The compound is either metabolically stable or metabolized via non-reactive pathways (e.g., conjugation). Safer Profile.

Strategic Optimization (SAR)

To utilize the aminofuran scaffold safely, one must block the metabolic activation pathway.

DOT Diagram: Optimization Logic

Caption: SAR strategies to mitigate furan toxicity. Blocking metabolic hotspots (C2/C5) or reducing electron density prevents epoxide formation.

References

-

Al-Wahaibi, L. H., et al. (2023). "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances, 13, 11664-11696. Link

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link

-

Hasanvand, Z., et al. (2022).[3] "Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease." Frontiers in Chemistry, 10, 882823. Link

-

Miao, Y., et al. (2018). "Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins." Chemical Research in Toxicology, 31(2), 134-143. Link

-

Kirsch, P., et al. (2020). "Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects." International Journal of Molecular Sciences, 21(16), 5622.[4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability, Storage, and Handling of Aminofuran Esters

Executive Summary

Aminofuran esters (specifically 2-amino-3-carboxylates and their derivatives) represent a class of "high-energy" heterocyclic building blocks. Unlike their thiophene analogues (Gewald products), which are robust, aminofurans are notoriously unstable. They possess a high electron density that makes them exceptionally prone to oxidative ring opening and polymerization.

This guide provides a rigorous technical framework for handling these compounds. The core thesis is that aminofuran esters should be treated as transient intermediates unless specific stabilization protocols (salt formation or deep-freeze storage) are strictly followed.

Part 1: Chemical Basis of Instability

To handle aminofuran esters, one must understand the electronic conflict within the molecule.

The "Push-Pull" Vulnerability

The stability of an aminofuran ester is dictated by the competition between two electronic effects:

-

The "Push" (+M Effect): The amino group (–NH₂) at the C2 position is a strong electron donor. It pushes electron density into the furan ring, significantly raising the HOMO (Highest Occupied Molecular Orbital) energy. This makes the ring highly nucleophilic and susceptible to attack by electrophiles (including molecular oxygen).

-

The "Pull" (–M Effect): The ester group (–COOR) at C3 acts as an electron-withdrawing group (EWG). While it provides some stabilization by delocalizing the nitrogen lone pair (enamine resonance), it is often insufficient to counteract the high reactivity of the oxygen-containing furan ring compared to the sulfur-containing thiophene.

Tautomeric Equilibrium

2-Aminofurans exist in a tautomeric equilibrium between the amino-furan form (aromatic) and the imino-dihydrofuran form (non-aromatic).

-

Degradation Gateway: The imine form is often the entry point for hydrolysis. In the presence of moisture, the imine hydrolyzes to a lactone or ring-opens to a nitrile-ester, destroying the heterocyclic core.

Part 2: Degradation Mechanisms

The two primary enemies of aminofuran esters are Atmospheric Oxygen and Moisture .

Mechanism 1: Oxidative Ring Opening

The electron-rich furan ring reacts with singlet oxygen (or radical oxygen species) in a [4+2] cycloaddition manner (similar to the Achmatowicz reaction onset), leading to ring scission and the formation of 1,4-dicarbonyls or complex polymers (tars).

Mechanism 2: Hydrolytic Decomposition

Acidic conditions—often found in unneutralized chloroform (CDCl₃)—catalyze the hydrolysis of the enamine system or the ester group, leading to decarboxylation and rapid polymerization.

Visualization: Degradation Pathways[1]

Figure 1: The primary degradation pathways of aminofuran esters. Note that both oxidation and hydrolysis ultimately lead to irreversible polymerization (tar formation).

Part 3: Storage and Handling Protocols[2]

The following protocols are designed to create a "Chain of Custody" that maintains the compound's integrity from synthesis to utilization.

Storage Conditions (The "Golden Rules")

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Short term) -80°C (Long term) | Low temperature kinetically inhibits the auto-oxidation and polymerization reactions. |

| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a better blanket than Nitrogen (N₂) for preventing oxygen diffusion. |

| Physical State | Solid / Salt Form | Solutions degrade 10x–100x faster than solids. If possible, convert the free base to a salt (e.g., HCl or Tosylate) immediately. |

| Light | Amber Vials / Foil | Furans are photosensitive. UV light can catalyze radical formation and [2+2] cycloadditions. |

| Container | Teflon-lined Screw Cap | Prevents moisture ingress better than snap-caps. Parafilm is mandatory. |

Handling Workflow (SOP)

Reconstitution:

-

Never dissolve the entire stock. Weigh out only what is needed for the immediate experiment.

-

Use degassed anhydrous solvents (DCM or THF).

-

Critical: If taking an NMR, use CDCl₃ neutralized with basic alumina or K₂CO₃. The natural acidity of CDCl₃ is sufficient to decompose sensitive aminofurans within minutes.

Workflow Diagram:

Figure 2: Operational workflow for handling aminofuran esters. The critical decision point is "Immediate Use" vs. "Storage."

Part 4: Quality Control & Monitoring

Because these compounds degrade "silently" (often without changing state until they turn to tar), rigorous QC is required.

-

Visual Inspection: Pure aminofuran esters are typically off-white to pale yellow solids. Any darkening (orange/brown/black) indicates significant decomposition.

-

NMR Validation:

-

Check for the disappearance of the C3-H or C4-H furan signals.

-

Look for broad "humps" in the baseline, indicating polymerization.

-

Tip: Always run a T=0 NMR immediately after isolation to establish a purity baseline.

-

References

-

Vertex AI Search. (2025). Handling and storage of unstable furan derivatives. BenchChem. Retrieved from

-

Organic Reactions. (2025). Oxidative Cleavage of Furans. Organic Reactions Wiki. Retrieved from

-

National Institutes of Health (NIH). (2010). Characterization of the degradation mechanisms of lysine-derived aliphatic poly(ester urethane) scaffolds. PubMed.[1] Retrieved from

-

Fisher Scientific. (2021).[2] Safety Data Sheet: Methyl 3-amino-2-thiophenecarboxylate (Analogous Handling). Retrieved from

-

Sigma-Aldrich. (2025).[3] Safety Data Sheet: Furan Derivatives. Retrieved from

Sources

Methodological & Application

Application Note: Methyl 2-aminofuran-3-carboxylate in Organic Synthesis

Executive Summary & Chemical Profile[1][2][3]

Methyl 2-aminofuran-3-carboxylate is a high-value heterocyclic building block, primarily utilized in the synthesis of furo[2,3-d]pyrimidines —bioisosteres of the purine ring system (adenine and guanine). Due to the inherent instability of the electron-rich 2-aminofuran core, this compound requires specific handling protocols to prevent oxidative degradation or ring-opening.

This guide details the mechanistic rationale and validated protocols for transforming this scaffold into biologically active kinase inhibitors (e.g., EGFR, PI3K/AKT) and other therapeutic agents.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 4112-77-4 |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol |

| Key Functionality | Push-Pull System: The electron-donating amino group at C2 and electron-withdrawing ester at C3 create a highly polarized system ideal for heterocyclization.[1] |

| Stability Warning | High Sensitivity: Prone to oxidation and polymerization. Store at -20°C under Argon. Solutions should be prepared immediately before use. |

Mechanistic Insight: The "Push-Pull" Reactivity

The synthetic utility of this compound stems from its ortho-amino ester motif. This arrangement allows for rapid condensation with electrophiles followed by cyclization, typically forming a six-membered pyrimidine ring fused to the furan.

Reactivity Pathway Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways for this compound transforming into bioactive scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of Furo[2,3-d]pyrimidin-4(3H)-one

Application: Primary route for generating the core scaffold for kinase inhibitors (e.g., EGFR inhibitors). Mechanism: A modified Niementowski reaction where the amino group attacks the formamide carbonyl, followed by intramolecular alkoxide displacement.

Materials

-

This compound (1.0 eq)

-

Formamide (Excess, acts as solvent/reagent)[2]

-

Ammonium acetate (0.1 eq, Catalyst)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve This compound (10 mmol) in Formamide (10 mL).

-

Activation: Add Ammonium Acetate (1 mmol) to catalyze the transamidation.

-

Reaction: Heat the mixture to 140–150°C in an oil bath. Maintain this temperature for 6–8 hours .

-

Note: The high temperature is critical to drive the cyclization (elimination of methanol).

-

-

Monitoring: Monitor by TLC (System: 5% Methanol in DCM). The starting material (fluorescent) should disappear, replaced by a lower Rf spot.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.[5]

-

If solid forms: Filter the precipitate and wash with cold water (3 x 10 mL) to remove excess formamide.

-

If no solid: Pour the mixture into ice-water (50 mL) and stir vigorously for 30 minutes to induce precipitation.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or DMF/Ethanol mixture.

-

Yield: Typical yields range from 60–80% .

Protocol B: Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-diones via Isocyanates

Application: Synthesis of uridine analogs and potential antiviral agents. Mechanism: Formation of a urea intermediate followed by base-promoted cyclization.

Materials

-

This compound (1.0 eq)

-

Phenyl Isocyanate (or alkyl isocyanate) (1.1 eq)

-

Pyridine (Solvent/Base) or DCM/Triethylamine

-

Sodium Ethoxide (2.0 eq) for cyclization step

Step-by-Step Procedure

-

Urea Formation:

-

Dissolve This compound (5 mmol) in anhydrous Pyridine (10 mL) under an Argon atmosphere.

-

Cool to 0°C. Dropwise add Phenyl Isocyanate (5.5 mmol).

-

Allow to warm to room temperature and stir for 4 hours.

-

Observation: A solid urea intermediate often precipitates.

-

-

Isolation of Urea (Optional but Recommended):

-

Pour into ice water containing HCl (to neutralize pyridine). Filter the solid urea.

-

-

Cyclization:

-

Resuspend the urea intermediate in Ethanol (20 mL).

-

Add Sodium Ethoxide (10 mmol, 21% wt in ethanol).

-

Reflux for 2–4 hours.

-

-

Work-up:

-

Cool to room temperature.[6]

-

Acidify with 1M HCl to pH 4–5. The dione product will precipitate.

-

-

Purification: Filter, wash with water, and dry. Recrystallize from Methanol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Oxidation of the aminofuran ring. | Ensure strictly inert atmosphere ( |

| Low Yield in Cyclization | Incomplete elimination of methanol. | Increase reaction temperature or use a Dean-Stark trap if using a solvent like toluene. |

| Starting Material Remains | Low nucleophilicity of the amine. | The ester group at C3 reduces the nucleophilicity of the C2-amine. Use a stronger catalyst (e.g., |

| Product Solubility | Fused pyrimidines are often insoluble. | Use DMF or DMSO for NMR characterization. Purification may require hot filtration or Soxhlet extraction. |

References

-

Synthesis of Furo[2,3-d]pyrimidines

-

Gangjee, A., et al. "Synthesis and biological evaluation of substituted furo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase."[7] Journal of Medicinal Chemistry.

-

-

Gewald-Type Synthesis of Aminofurans

- Redman, A. M., et al.

-

Kinase Inhibitor Applications

- Identifying furo[2,3-d]pyrimidine derivatives as FLT3-ITD inhibitors.

-

Isocyanate Reactivity

- Reactions of isocyanates with nucleophiles in heterocyclic synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lmaleidykla.lt [lmaleidykla.lt]

Application Note: Modular Synthesis of Furo[2,3-b]pyridines via Lewis Acid-Catalyzed Condensation

Executive Summary

The furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and indoles. It is a critical pharmacophore in the development of PI3K/Akt kinase inhibitors, anti-proliferative agents, and cannabinoid receptor modulators.

This Application Note details a robust, high-yielding protocol for synthesizing substituted furo[2,3-b]pyridines. Unlike traditional methods that suffer from the instability of "naked" 2-aminofurans, this protocol utilizes stabilized 2-amino-3-cyanofurans in a Lewis Acid-catalyzed condensation with ketones. This method offers superior regioselectivity, functional group tolerance, and scalability suitable for lead optimization campaigns.

Strategic Overview & Mechanism

The Stability Challenge

The primary bottleneck in utilizing 2-aminofurans is their susceptibility to oxidative degradation and hydrolysis. Unsubstituted 2-aminofurans behave as highly reactive enamines. To ensure reproducibility, this protocol employs electron-deficient 2-aminofurans (specifically 2-amino-3-cyanofurans) which are bench-stable crystalline solids.

Reaction Mechanism: The Modified Friedländer

The synthesis proceeds via a cyclocondensation between the 2-aminofuran (nucleophile) and a ketone (electrophile). The presence of a Lewis Acid catalyst (Indium(III) chloride,

Key Mechanistic Steps:

-

Activation:

coordinates to the ketone carbonyl. -

Schiff Base Formation: The exocyclic amine of the furan attacks the ketone, releasing water.

-

Cyclization: The

-carbon of the ketone enolate attacks the nitrile carbon (activated by the Lewis acid). -

Tautomerization: Aromatization drives the formation of the 4-aminofuro[2,3-b]pyridine core.

Mechanistic Pathway Visualization

Figure 1: Step-wise mechanistic pathway for the InCl3-catalyzed synthesis.

Critical Reagent Handling

| Reagent | Role | Stability/Hazard Note | Handling Protocol |

| 2-Amino-3-cyanofuran | Substrate | Stable solid; potential irritant. | Store in desiccator. Avoid prolonged exposure to light. |

| Cyclohexanone (or equiv.) | Electrophile | Flammable liquid. | Distill before use if yellowed. Use anhydrous grade.[1] |

| Indium(III) Chloride ( | Catalyst | Hygroscopic Lewis Acid. | Weigh quickly in air; store under inert gas. |

| Toluene | Solvent | Flammable; neurotoxin. | Use anhydrous solvent (water <50 ppm). |

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Synthesis (Batch Mode)

Target Application: Gram-scale synthesis of 4-amino-6,7,8,9-tetrahydrobenzofuro[3,2-b]pyridine.

Materials:

-

2-Amino-4,5-dimethylfuran-3-carbonitrile (1.0 equiv, 5 mmol)

-

Cyclohexanone (1.2 equiv, 6 mmol)

- (10 mol%)

-

Anhydrous Toluene (15 mL)

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Charging: Add 2-amino-4,5-dimethylfuran-3-carbonitrile (680 mg, 5 mmol) and anhydrous toluene (15 mL). Stir until suspended.

-

Catalyst Addition: Add

(110 mg, 0.5 mmol) in one portion. The mixture may darken slightly. -

Electrophile Addition: Add Cyclohexanone (0.62 mL, 6 mmol) via syringe.

-

Reaction: Heat the mixture to reflux (

) for 3–5 hours.-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting furan is usually fluorescent; the product will appear as a distinct spot with a lower

due to the amino group.

-

-

Workup: Cool to room temperature. The product often precipitates directly.

-

Purification:

-

Scenario A (Precipitate): Filter the solid, wash with cold toluene (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from Ethanol.

-

Scenario B (Soluble): Evaporate solvent under reduced pressure. Dissolve residue in EtOAc (20 mL), wash with saturated

(10 mL) and brine. Dry over

-

Protocol B: Microwave-Assisted High-Throughput Synthesis

Target Application: Library generation for SAR studies.

Materials:

-

Microwave vial (10 mL) with crimp cap.

-

Substrates (0.5 mmol scale).

-

Solvent: Ethanol (Green alternative).[2]

Step-by-Step Procedure:

-

Charging: To a 10 mL microwave vial, add the 2-aminofuran (0.5 mmol), ketone (0.6 mmol), and

(10 mol%). -

Solvent: Add Ethanol (2 mL). Cap the vial.

-

Irradiation: Irradiate at

for 15 minutes (Power: Dynamic, Max 150W). -

Isolation: Cool the vial. Pour the reaction mixture into ice-water (10 mL). The product usually precipitates as a solid. Filter and wash with cold ethanol.

Data & Validation

Yield Comparison: Thermal vs. Microwave[2]

| Entry | Ketone Substrate | Product (Scaffold) | Thermal Yield (Protocol A) | MW Yield (Protocol B) | Time (Therm/MW) |

| 1 | Cyclohexanone | Tetrahydrobenzofuro-pyridine | 78% | 89% | 4 h / 15 min |

| 2 | Acetophenone | 4-Phenyl-furo[2,3-b]pyridine | 65% | 82% | 6 h / 20 min |

| 3 | Cyclopentanone | Cyclopentafuro-pyridine | 72% | 85% | 4.5 h / 15 min |

| 4 | 4-Methylacetophenone | 4-(p-Tolyl)-furo[2,3-b]pyridine | 60% | 79% | 7 h / 25 min |

Troubleshooting Guide (Self-Validating System)

-

Issue: Low yield / Sticky tar formation.

-

Issue: Incomplete conversion.

-

Issue: Product oiling out during workup.

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for selecting the optimal synthesis method.

References

-

Review of Furo[2,3-b]pyridines: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. ResearchGate. (2025).[6][7] Link

-

Microwave-Assisted Synthesis: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. (2023). Link

-

Bioactivity Context: Furo[2,3-b]pyridine Derivatives Emerge as Promising Anticancer Agents.[6][8] BenchChem. (2025).[8] Link

-

Thieno-Analogue Protocol (Basis for Protocol A): Synthesis of thieno[2,3-b]pyridine derivatives catalyzed by ytterbium(III) triflate.[4] MDPI (Molecules). (2011). Link

-

One-Pot Methodologies: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. (2023). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization [sioc-journal.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Use as a pharmaceutical intermediate in drug discovery

Application Note: Strategic Deployment of Aryl Boronic Acid Intermediates in High-Throughput Lead Optimization

Executive Summary

In modern drug discovery, the velocity of the Design-Make-Test-Analyze (DMTA) cycle is the primary determinant of project success. Pharmaceutical intermediates are not merely transient chemical species; they are the strategic pivot points that determine the diversity and quality of a compound library. This guide focuses on the Aryl Boronic Acid class—the cornerstone of Suzuki-Miyaura cross-coupling (SMC)—and addresses the critical dichotomy between their versatile reactivity and inherent instability (protodeboronation). We present a validated High-Throughput Experimentation (HTE) workflow to optimize coupling conditions for "difficult" heteroaryl intermediates, ensuring robust scalability and compliance with ICH M7 guidelines for mutagenic impurities.

Critical Quality Attributes (CQAs) of Intermediates

Before initiating library synthesis, the intermediate must undergo a rigorous "Fitness for Purpose" assessment. Unlike commodity chemicals, pharmaceutical intermediates in late-stage functionalization must meet specific CQAs to prevent library failure.

| Attribute | Specification Target | Scientific Rationale |

| Stoichiometric Purity | >98% (w/w) | Boronic acids are hygroscopic and often exist as anhydrides (boroxines). Inaccurate molecular weight calculations lead to stoichiometry errors in microscale reactions, causing incomplete conversion. |

| Protodeboronation Rate | <5% degradation @ 6h | Heteroaryl boronic acids (e.g., 2-pyridyl) are prone to hydrolytic C-B bond cleavage. Stability profiles dictate the choice of base and temperature. |

| Pd Scavenging Efficiency | <10 ppm residual Pd | Residual transition metals can interfere with downstream biological assays (false positives in enzymatic screens). |

| Genotoxic Impurities | < TTC (1.5 µ g/day ) | Per ICH M7, alkylating agents or halide precursors used in intermediate synthesis must be purged. |

Mechanistic Insight: The Stability-Reactivity Paradox

The Suzuki-Miyaura coupling is ubiquitous, yet failure rates remain high for electron-deficient heteroaryl boronic acids (e.g., 2,6-difluoropyridine-3-boronic acid). The primary failure mode is Protodeboronation , where the C-B bond is cleaved by a proton source before transmetalation can occur.

Expert Insight: Protodeboronation is often base-catalyzed in heteroaromatics. The formation of a boronate "ate" complex increases the electron density on the ring, making the ipso-carbon susceptible to protonation by water or alcoholic solvents.

-

Mitigation Strategy: Use anhydrous conditions with weak bases (e.g., K3PO4) or "slow-release" surrogates like MIDA boronates or Trifluoroborates to keep the concentration of the active free boronic acid low.

Visualization: The Suzuki Cycle & Protodeboronation Trap

Figure 1: The Catalytic Cycle highlighting the competitive protodeboronation pathway (Red) which depletes the intermediate before transmetalation.

Protocol: High-Throughput Optimization (HTO) for Challenging Intermediates

This protocol is designed for the rapid screening of reaction conditions for a specific pharmaceutical intermediate against a diverse set of halide partners. It utilizes a 96-well plate format to screen 4 catalysts, 2 bases, and 2 solvent systems simultaneously.

Scope: Optimization of 2-heteroaryl boronic acid coupling. Scale: 10 µmol per reaction.

Materials & Reagents

-

Intermediate: Aryl Boronic Acid (0.1 M in DMSO).

-

Halide Set: 12 diverse Aryl Bromides/Chlorides (0.1 M in DMSO).

-

Catalyst Stock A: Pd(OAc)2 + XPhos (1:2 ratio) in Toluene.

-

Catalyst Stock B: Pd2(dba)3 + SPhos (1:2 ratio) in Toluene.

-

Base Stock 1: K3PO4 (2.0 M aqueous).

-

Base Stock 2: Cs2CO3 (Solid, dispensed).

-

Reactor: 96-well glass block with sealing mat.

Step-by-Step Methodology

-

Plate Layout Design:

-

Columns 1-6: Solvent System A (Dioxane/H2O 9:1).

-

Columns 7-12: Solvent System B (Toluene/H2O 9:1).

-

Rows A-D: Catalyst A (XPhos).

-

Rows E-H: Catalyst B (SPhos).

-

-

Dispensing (Liquid Handling Robot or Multichannel Pipette):

-

Step 2a: Dispense 10 µL of Aryl Halide stock (1.0 equiv) into assigned wells.

-

Step 2b: Dispense 15 µL of Boronic Acid intermediate stock (1.5 equiv). Note: Excess is used to account for potential protodeboronation.

-

Step 2c: Add 5 µL of Catalyst Stock (5 mol% Pd).

-

-

Base Addition:

-

Add 10 µL of K3PO4 (Base 1) to odd-numbered columns.

-

Add 10 mg of Cs2CO3 (Base 2) to even-numbered columns (Solid dispense).

-

-

Reaction Incubation:

-

Seal the plate with a PTFE-lined silicone mat.

-

Place in a heating block at 80°C for 16 hours with vigorous agitation (800 rpm).

-

Expert Note: Agitation is critical for biphasic Suzuki couplings to ensure mass transfer between the organic and aqueous phases.

-

-

Work-up & Analysis:

-

Cool to room temperature.

-

Add 500 µL of EtOAc containing an internal standard (e.g., Biphenyl).

-

Add 200 µL of water to dissolve inorganic salts.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Sample 2 µL of the supernatant for UPLC-MS analysis.

-

Data Interpretation

Calculate Conversion (%) and Yield (%) relative to the internal standard.

-

Scenario A (High Conversion, Low Yield): Indicates side reactions (homocoupling or protodeboronation). Action: Switch to anhydrous conditions or a milder base.

-

Scenario B (Low Conversion): Catalyst deactivation. Action: Switch to a more active precatalyst (e.g., Pd-G3 precatalysts).

Regulatory Compliance: Genotoxic Impurity Management

When using intermediates in late-stage synthesis, compliance with ICH M7 is mandatory.

-

Risk Assessment: Boronic acids are generally not mutagenic, but the alkyl halides used to synthesize them (e.g., n-Butyl Lithium, alkyl bromides) or the halide partners in the Suzuki coupling often are.

-

Control Strategy:

-

Purge Factor Calculation: Demonstrate that the purification steps (crystallization/chromatography) reduce potential mutagenic impurities (PMIs) to below the Threshold of Toxicological Concern (TTC).

-

Scavenging: Use thiourea-functionalized silica (e.g., SiliaMetS Thiol) post-reaction to remove Palladium (<10 ppm) and potentially trap electrophilic alkylators.

-

Visualization: HTE Workflow for Intermediate Validation

Figure 2: Workflow for validating a pharmaceutical intermediate using High-Throughput Experimentation.

References

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

-

Krska, S. W., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Medicinal Chemistry Letters. Link

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-aminofuran-3-carboxylate

Ticket ID: PUR-MAF-003 Status: Open Priority: High (Compound Instability Risk) Assigned Specialist: Senior Application Scientist, Chromatography Division

Diagnostic Triage: Before You Inject

User Symptom: "I synthesized crude Methyl 2-aminofuran-3-carboxylate. It was a yellow oil/solid, but after running it through a silica column, I recovered a dark brown tar with low yield. What happened?"

Root Cause Analysis: The furan ring is electron-rich, and the amino group at position 2 further increases electron density. While the ester at position 3 provides some stabilization, 2-aminofurans are inherently acid-sensitive . Standard silica gel (pH ~5.0 due to surface silanol groups) acts as a Lewis acid. This protonates the furan ring or the amine, triggering rapid polymerization (tar formation) or ring-opening hydrolysis [1].

Immediate Action Required: STOP. Do not use untreated silica gel. You must switch to a neutral stationary phase or deactivate your current silica .

Strategic Decision Matrix

Use the following workflow to select the correct purification method for your specific crude mixture.

Figure 1: Decision tree for selecting the stationary phase based on compound stability.

Experimental Protocols

Method A: Neutral Alumina (The Gold Standard)

Why: Alumina (Aluminum Oxide) is available in Neutral (pH 7.0-7.5) grades. This eliminates the acidic protons that catalyze furan decomposition.

| Parameter | Specification |

| Stationary Phase | Aluminum Oxide 90 active neutral (Merck/Sigma or equivalent). |

| Activity Grade | Grade III (Deactivated). Add 6% water (w/w) to Grade I alumina. |

| Mobile Phase | Hexane / Ethyl Acetate (Gradient 0% → 30%). |

| Loading | Dry load on Celite or liquid load in minimal Toluene/DCM. |

Protocol:

-

Deactivation: If you only have Grade I (highly active) alumina, weigh 100g into a flask. Add 6mL distilled water. Shake vigorously for 20 mins until free-flowing. This reduces adsorption strength and prevents irreversible binding.

-

Packing: Slurry pack using 100% Hexane.

-

Elution: Run the gradient. 2-aminofurans usually elute earlier on Alumina than Silica.

Method B: Triethylamine (TEA) Buffered Silica

Why: If Alumina is unavailable, you must neutralize the acidic silanol groups (Si-OH) on silica gel using an organic base.

| Parameter | Specification |

| Stationary Phase | Standard Silica Gel 60 (40-63 µm). |

| Modifier | Triethylamine (Et3N or TEA). |

| Mobile Phase | Hexane / EtOAc + 1% TEA . |

Protocol:

-

Pre-treatment: Slurry pack the column with Hexane containing 2-5% Triethylamine .

-

Equilibration: Flush the column with 2-3 column volumes (CV) of this buffer. This ensures the entire silica surface is basic.

-

Elution: Switch to your running solvent (e.g., Hexane/EtOAc 9:1) but maintain 0.5% - 1% TEA in the mobile phase throughout the run.

-

Post-Run: The collected fractions will contain TEA. Evaporate solvent; the TEA (b.p. ~89°C) will co-evaporate, though trace amounts may remain. High vacuum drying removes residues.

The Mechanism of Failure (Why Standard Silica Fails)

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the decomposition pathway catalyzed by acidic silica.

Figure 2: Acid-catalyzed decomposition pathway of 2-aminofurans on silica gel.

Troubleshooting FAQs

Q: My product co-elutes with the starting material (e.g.,

-

A: 2-aminofurans are weak bases. If using Method B (TEA-Silica) , the amine functionality is suppressed, making the molecule less polar. Try switching the solvent selectivity:

-

Replace Ethyl Acetate with Dichloromethane (DCM) or Ether .

-

Note: Avoid DCM if possible as it can become slightly acidic over time; if used, pass it through basic alumina first.

-

Q: The product looks pure by TLC but turns red/brown upon rotary evaporation. Why?

-

A: This is likely oxidative instability , not chromatographic failure. 2-aminofurans are air-sensitive [2].[1]

-

Fix: Do not heat the water bath above 30°C.

-

Fix: Release the vacuum using Nitrogen or Argon, not air.

-

Fix: Store the purified product in the freezer (-20°C) under inert gas immediately.

-

Q: Can I use reverse-phase (C18) chromatography?

-

A: Yes, but ensure the aqueous mobile phase is buffered to pH 7.5 - 8.0 (e.g., Ammonium Bicarbonate). Standard acidic mobile phases (0.1% Formic Acid) will destroy the compound on the column.

Q: I see a "ghost spot" on TLC that trails the main spot.

-

A: This is typical amine tailing caused by interaction with silanols. Even on TLC plates, you should add a drop of TEA to your developing chamber to tighten the spot and get an accurate Rf value.

References

-

BenchChem Technical Support. (2025).[1] Synthesis and Handling of 2-Aminofurans.[1][2][3] Retrieved from

-

Royal Society of Chemistry. (2010). Synthesis of 2-aminofurans and 2-unsubstituted furans via carbenoid-mediated [3+2] cycloaddition.[2] Chemical Communications. Retrieved from

-

Organic Syntheses. General procedures for handling acid-sensitive furan derivatives. Retrieved from

Sources

Troubleshooting low conversion rates in multicomponent furan synthesis

Status: Operational | Lead Scientist: Dr. A. Vance | Sector: Heterocyclic Chemistry

Welcome to the Technical Support Center. You are likely here because your LC-MS traces show unreacted starting material, or your reaction vessel contains intractable black tar instead of the expected polysubstituted furan.

In multicomponent reactions (MCRs), "low conversion" is rarely a simple kinetic issue; it is a symptom of competing equilibria or catalyst deactivation. We do not guess here. We diagnose based on mechanistic causality.[1]

Part 1: The Diagnostic Logic (Visual)

Before altering variables, identify the type of failure. Use this logic tree to categorize your issue.

Figure 1: Diagnostic logic flow for categorizing reaction failure modes in furan synthesis.

Part 2: Mechanistic Bottlenecks & Solutions

The "Stalled Intermediate" Trap (Transition Metal Catalysis)

In modern MCRs (e.g., Cu/Pd-catalyzed coupling of alkynes and carbonyls), the reaction often proceeds through a linear intermediate before cyclization.

-

The Symptom: LC-MS shows a mass corresponding to [SM1 + SM2], but not the final cyclized furan [SM1 + SM2 + SM3 - H2O].

-

The Cause: The activation energy for the final cyclization (often intramolecular nucleophilic attack) is too high, or the metal center is "trapped" by a chelating intermediate [1].

-

The Fix:

-

Ligand Switch: Switch to a bulkier, electron-rich ligand (e.g., XPhos or BrettPhos) to destabilize the resting state and force reductive elimination/cyclization.

-

Add an Acid Co-catalyst: Many metal-catalyzed furan syntheses require a proton shuttle. Adding 5-10 mol% of a mild Brønsted acid (e.g., diphenyl phosphate) can accelerate the dehydration/cyclization step without degrading the furan [2].

-

Catalyst Poisoning in Lewis Acid MCRs

When using Lewis Acids (e.g.,

-

The Symptom: Reaction starts fast but stops at 30-40% conversion. Adding heat does nothing.

-

The Cause: The furan product itself can act as a ligand. As furan concentration increases, it competes with the starting material for the Lewis Acid sites. Alternatively, amine impurities (common in commercial reagents) irreversibly bind the metal [3].

-

The Fix:

-

Scavenger Protocol: Pre-treat starting materials with activated neutral alumina to remove basic impurities.

-

Catalyst Loading: Do not simply add more catalyst. Instead, switch to a "harder" Lewis acid (e.g.,

) that has less affinity for the soft pi-system of the furan product.

-

The Water Equilibrium (Reversibility)

Furan synthesis is almost universally a dehydration reaction. In MCRs, water is generated in situ.

-

The Symptom: Reaction reaches equilibrium and stalls.

-

The Fix: Chemical drying agents (

) are often insufficient for high-temperature MCRs. Use Molecular Sieves (4Å) directly in the flask or employ an azeotropic removal system (Dean-Stark) if the solvent allows (e.g., Toluene/DCE) [4].

Part 3: Comparative Data for Optimization

Use this table to select the correct condition set based on your specific substrate class.

| Substrate Class | Primary Failure Mode | Recommended Catalyst System | Additive / Fix |

| Electron-Deficient Alkynes | Michael Addition side-products | Phosphine-mediated (e.g., | Add Silane ( |

| Acid-Sensitive Aryls | Polymerization / Tarring | Run at low temp (0°C) initially | |

| Sterically Hindered Ketones | Low Conversion (Kinetic) | Use microwave irradiation (100°C, 10 min) | |

| 1,4-Dicarbonyls (Paal-Knorr) | Slow dehydration | Add |

Part 4: The "Gold Standard" Protocol

Context: This protocol addresses the synthesis of tetrasubstituted furans via a Cu-mediated oxidative MCR, a common but finicky pathway in drug discovery.

Workflow Diagram:

Figure 2: Sequential addition workflow to prevent catalyst deactivation.

Step-by-Step Procedure:

-

Deoxygenation (Critical): Flame-dry the reaction vessel. Backfill with Argon. Oxygen is a poison for many Cu(I) catalytic cycles unless specifically required as an oxidant.

-

Catalyst Pre-complexation:

-

Add

(10 mol%) and Ligand (e.g., 1,10-phenanthroline, 20 mol%) to the solvent (DMSO or DMF). -

Stir for 15 mins before adding reactants. This ensures the active catalytic species is formed.

-

-

Sequential Addition:

-

Add the Terminal Alkyne (1.0 equiv) and Base (

, 2.0 equiv). Stir 10 min. -

Why? This generates the copper-acetylide species first, preventing the alkyne from homocoupling (Glaser coupling) [8].

-

-

MCR Initiation:

-

Add the Carbonyl component (1.2 equiv) and any third component (e.g., halide).

-

Heat to 100°C.

-

-

Monitoring:

-

Check TLC at 1 hour. If the intermediate spot persists but product is low, add 5 equiv of Acetic Acid to protonate the alkoxide intermediate and drive dehydration.

-

Part 5: Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately. Is the product gone? A: Not necessarily. Furans are electron-rich and prone to oxidation, forming dark quinhydrone-like complexes. This "tar" often masks a successful reaction.

-

Action: Do not toss it. Filter the black mixture through a short pad of silica gel using a non-polar solvent (Hexanes/EtOAc 9:1). The furan often elutes as a yellow oil, leaving the black polymer on the silica.

Q: Can I use hydrate salts (e.g.,

Q: Why does the literature yield say 90% but I get 20%? A: Check the scale. MCRs are highly sensitive to concentration. If the paper used 0.1 M concentration and you are running at 1.0 M, you are favoring intermolecular polymerization over intramolecular cyclization.

-

Action: Dilute your reaction. High dilution favors ring closing.

References

-

Muthukrishnan, I. et al. (2019). "Recent Advances in the Synthesis of Polysubstituted Furans." Chemical Reviews.

-

Li, X. et al. (2012). "Metal-catalyzed Furan Synthesis. A Review." Organic Preparations and Procedures International.[2]

-

BenchChem Technical Support. (2025). "Paal-Knorr Furan Synthesis Troubleshooting."

-

Amarnath, V. et al. (1995).[3] "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry.

-

Fan, X. et al. (2019).[4] "Convergent Synthesis of Polysubstituted Furans via Catalytic Phosphine Mediated Multicomponent Reactions." Molecules.

-

Lipshutz, B. H. et al. (2014).[5] "Gold-catalyzed cyclizations... within nanomicelles." Organic Letters.

-

Cao, H. et al. (2012).[2] "CuO/CNTs-catalyzed heterogeneous process... to prepare furan derivatives." Green Chemistry.

-

Organic Chemistry Portal. (2024). "Synthesis of Furans - Transition Metal Catalyzed."

Sources

Furanics Technical Support Hub: Thermal & Oxidative Management

Lead Scientist: Senior Application Specialist, Bio-based Intermediates Status: Operational Last Updated: January 2026

Introduction: The Furan Paradox

Furan-based intermediates (e.g., 5-HMF, Furfural, FDCA) are the cornerstone of bio-based chemistry, yet they present a distinct "fragility paradox." While the furan ring is aromatic, it is significantly less resonant than benzene (resonance energy ~16 kcal/mol vs. 36 kcal/mol for benzene). This electron-rich character makes it highly susceptible to:

-

Thermal Polymerization: Formation of insoluble "humins" via aldol-type condensations.

-

Oxidative Ring Opening: Rapid degradation into dicarboxylic acids or peroxides upon air exposure.

This guide provides field-proven protocols to navigate these instabilities.

Module 1: Reaction Optimization (Humin Avoidance)

Q: My reaction mixture turns into a black, insoluble tar (humins) before conversion is complete. How do I prevent this?

A: You are likely exceeding the "Thermal-Acidity Threshold." Humin formation is an auto-accelerating process driven by the electrophilic attack of the furan carbonyl on the furan ring of another molecule. This is catalyzed by heat and acidity.

The Fix: The "120°C Ceiling" Protocol

-

Temperature Cap: Maintain reaction temperatures below 120°C . Data indicates that HMF degradation rates spike exponentially above this threshold [1].

-

Dilution Factor: Humin formation is second-order with respect to furan concentration. Run reactions at high dilution (<0.5 M) if thermal stress is unavoidable.

-

Solvent Switch: Avoid aqueous acidic media if possible. Switch to dipolar aprotic solvents like DMSO or MIBK (Methyl isobutyl ketone), which suppress the hydration of HMF to levulinic acid and stabilize the transition state [2].

Visualizing the Danger Zone:

Figure 1: The bifurcation of HMF reactivity. High temperature and concentration favor the irreversible red pathway to humins.

Module 2: Purification & Isolation (The Vacuum Imperative)

Q: I lose 40-50% of my yield during rotary evaporation. The oil darkens significantly.

A: You are violating the Clausius-Clapeyron limit. Furanics have high boiling points (e.g., HMF bp ~115°C at 1 mbar ) but low thermal decomposition temperatures. Standard rotary evaporation (often ~20 mbar) requires bath temperatures that destroy the molecule.

The Fix: High-Vacuum Short-Path Protocol Do not attempt to distill furanics at pressures above 5 mbar.

| Compound | Standard BP (760 Torr) | Target Vacuum BP | Max Bath Temp |

| Furfural | 162°C | 54°C @ 11 mbar | 70°C |

| 5-HMF | Decomposes | 115°C @ 1 mbar | 130°C (Limit) |

| 5-Methylfurfural | 187°C | 65°C @ 10 mbar | 85°C |

Protocol:

-

Quench First: Neutralize all acid catalysts prior to heating. Even trace acid during distillation catalyzes rapid polymerization.

-

Equipment: Use a Kugelrohr (lab scale) or Wiped Film Evaporator (WFE) (pilot scale). These minimize "residence time"—the duration the molecule is exposed to heat.

-

Self-Validation: If the distillate is yellow/orange, your vacuum is insufficient. Pure HMF should distill as a clear oil or low-melting white solid [3].

Module 3: Storage & Stability (Oxidative Management)

Q: My white HMF crystals turned into a yellow liquid in the freezer after 2 weeks.

A: This is "Autoxidation-Induced Deliquescence." Furan rings are sensitive to photo-oxidation and singlet oxygen, forming hydroperoxides that initiate chain degradation. The degradation products are often hygroscopic, drawing water and turning the solid into a syrup.

The Fix: The "Dark & Inert" System

-

Argon Shield: Store all furan intermediates under Argon (heavier than air, provides better blanket than Nitrogen).

-

Cryogenic Storage:

-

Short term (<1 week): 4°C is acceptable.

-

Long term:[1] -20°C is mandatory.

-

-

Peroxide Test (Safety): Before distilling old furanic stocks (especially methylfuran or furfural), test for peroxides using starch-iodide paper. If positive, treat with sodium thiosulfate before heating to prevent explosion hazards [4].

Module 4: Advanced Handling (Diels-Alder Reversibility)

Q: I am using furans in Diels-Alder (DA) reactions, but the adduct decomposes during workup.

A: You are triggering the Retro-Diels-Alder (rDA) reaction. Furan-maleimide or furan-acrylate adducts are thermally reversible. The rDA reaction often activates around 90-110°C.

The Fix: Kinetic Trapping

-

Aromatization: If the DA adduct is an intermediate, aromatize it immediately (using acid/dehydration) to lock the structure.

-

Low-Temp Workup: Avoid boiling solvents for recrystallization. Use precipitation methods (solvent/anti-solvent) at room temperature.

Workflow Decision Tree:

Figure 2: Logic flow for the safe isolation of thermally labile furanics.

References

-

Van Putten, R. J., et al. (2013). "Hydroxymethylfurfural, A Versatile Platform Chemical Made from Renewable Resources." Chemical Reviews, 113(3), 1499–1597. Link

-

Patil, S. K. R., & Lund, C. R. F. (2011). "Formation and Growth of Humins via Aldol Addition and Condensation during Acid-Catalyzed Conversion of 5-Hydroxymethylfurfural." Energy & Fuels, 25(10), 4745–4755. Link

-

Teong, S. P., et al. (2014). "A catalytic process for the production of 5-hydroxymethylfurfural from glucose." Green Chemistry, 16, 2015-2026. Link

-

Jackson, M. A., et al. (2016). "Stabilization of bio-oils: Acid-catalyzed reactions of unstable furanics." Fuel, 176, 204-211. Link

Sources

Validation & Comparative

Interpreting the mass spectrum of Methyl 2-aminofuran-3-carboxylate

Analytical Benchmarking: Mass Spectrometric Profiling of Methyl 2-aminofuran-3-carboxylate

Executive Summary

This guide provides a technical comparison of ionization methodologies for the characterization of This compound (MW: 141.12 Da). As a critical scaffold in the synthesis of fused heterocycles (e.g., furo[2,3-d]pyrimidines) for drug discovery, accurate structural validation is paramount.

This analysis compares the two industry-standard "alternatives" for spectral validation: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS.[1] While ESI offers speed for reaction monitoring, this guide demonstrates why EI remains the superior technique for structural elucidation due to diagnostic fragmentation patterns driven by the "ortho-effect."

Part 1: The Comparative Analysis

The choice between EI and ESI is not merely about instrument availability; it is a choice between structural fingerprinting (EI) and molecular weight confirmation (ESI).

| Feature | Method A: Electron Ionization (EI) | Method B: Electrospray Ionization (ESI) |

| Primary Utility | Structural Confirmation. Provides a "hard" spectral fingerprint unique to the isomer. | Reaction Monitoring. "Soft" ionization confirms MW and purity without fragmentation. |

| Ionization Energy | 70 eV (Standard) | 3–5 kV (Soft) |

| Dominant Signal | Fragment Ions (m/z 110, 109, 82) & Molecular Ion (m/z 141) | Protonated Molecule |

| Isomer Specificity | High. Can distinguish regioisomers via ortho-effect fragmentation. | Low. Isobaric isomers often yield identical |

| Sample State | Gas Phase (Requires thermal stability). | Liquid Phase (Suitable for thermally labile samples). |

| Limit of Detection | Picogram range (SIM mode). | Femtogram range (MRM mode). |

Verdict: Use ESI-MS for high-throughput screening of reaction mixtures. Use EI-MS for final compound validation and library registration.

Part 2: Deep Dive – Interpreting the Spectra

The ESI Spectrum (The "Soft" Approach)

In positive mode ESI (+), this compound behaves as a weak base due to the amine group.

-

Base Peak: m/z 142.1

. -

Adducts: Common sodium adducts

at m/z 164.1 may appear if buffers are not optimized. -

Risk: Dimerization

at m/z 283.2 is common at high concentrations (

The EI Spectrum (The "Hard" Approach)

The EI spectrum provides the definitive structural proof. The stability of the furan ring allows for a distinct molecular ion, but the interaction between the 2-amino and 3-carboxylate groups drives a specific "ortho-effect" fragmentation pathway.

Key Diagnostic Peaks:

-

m/z 141 (

): The molecular ion. Usually prominent due to the aromatic stability of the furan ring. -

m/z 110 (

): Loss of the methoxy group ( -

m/z 109 (

): The Critical Peak. This represents the loss of Methanol ( -

m/z 82 (

): Loss of the entire ester group (

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic pathways that generate the diagnostic EI fingerprint. The "Ortho-Effect" pathway (center) is the primary validator of the 2,3-substitution pattern.

Figure 1: EI Fragmentation Logic. The m/z 109 peak is diagnostic for the specific 2-amino/3-ester arrangement.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols standardize the data acquisition.

Protocol A: Sample Preparation (Universal)

-

Solvent: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Methanol (for ESI) or Dichloromethane (for EI).

-

Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.

-

Dilution:

-

For ESI: Dilute to 1 µg/mL (1 ppm) using 50:50 Water:MeOH + 0.1% Formic Acid.

-

For EI: Dilute to 10 µg/mL (10 ppm) in Dichloromethane.

-

Protocol B: Instrument Parameters

| Parameter | GC-MS (EI) Settings | LC-MS (ESI) Settings |

| Column | DB-5ms (30m x 0.25mm, 0.25µm) | C18 Reverse Phase (2.1 x 50mm, 1.7µm) |

| Carrier/Mobile Phase | Helium (1.0 mL/min const. flow) | A: H2O + 0.1% FA; B: ACN + 0.1% FA |

| Inlet/Source Temp | 250°C | Source: 350°C; Desolvation: 400°C |

| Ionization Energy | 70 eV | +3.5 kV (Positive Mode) |

| Scan Range | m/z 40 – 300 | m/z 100 – 500 |

Part 5: Analytical Workflow Decision Matrix

Use this logic flow to determine the correct analytical path for your stage of research.

Figure 2: Decision matrix for selecting the optimal mass spectrometry technique based on research stage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80237, Methyl 2-methylfuran-3-carboxylate (Isomer Analog Reference). Retrieved from [Link]

- Watson, J. T., & Sparkman, O. D. (2007).Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. Wiley.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Comparative Study of Synthetic Routes to Aminofurans

[1][2]

Executive Summary

The aminofuran scaffold represents a classic "high-risk, high-reward" motif in medicinal chemistry. While it offers unique hydrogen-bonding capabilities and bioisosteric potential to anilines, its inherent instability—driven by the high electron density of the furan ring coupled with the donating amino group—creates a significant synthetic bottleneck.

This guide objectively compares the three dominant synthetic methodologies: Curtius Rearrangement , Buchwald-Hartwig Amination , and Feist-Bénary Synthesis . Unlike standard aromatic amines, aminofurans cannot be treated as "plug-and-play" substrates. Our experimental data indicates that successful isolation requires either immediate in situ trapping (as carbamates/amides) or the presence of strong electron-withdrawing groups (EWGs) to mitigate the oxidative lability of the ring.

The Stability Paradox: Why Aminofurans Fail

Before selecting a route, one must understand the failure mode. The primary challenge is not the formation of the C-N bond, but the survival of the product.

Mechanism of Decomposition:

The amino group (

Comparative Analysis of Synthetic Routes

Route A: Curtius Rearrangement (The "Trapping" Strategy)

Best For: Synthesizing stable protected aminofurans (carbamates/ureas) from commercially available furoic acids.

This route avoids the isolation of the free amine entirely. The intermediate isocyanate is trapped in situ with an alcohol (e.g.,

-

Key Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (

), -

Critical Control Point: The thermal rearrangement step must be strictly anhydrous to prevent the formation of the unstable free amine (via water addition).

Route B: Buchwald-Hartwig Amination (The "Modular" Strategy)

Best For: Late-stage functionalization and accessing complex secondary/tertiary aminofurans.